molecular formula C17H22N2O B4995386 4-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)butan-2-amine

4-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)butan-2-amine

Cat. No.: B4995386
M. Wt: 270.37 g/mol
InChI Key: UIMYDXHOAZNLNB-UHFFFAOYSA-N
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Description

4-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)butan-2-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a methoxyphenyl group and a pyridinylmethyl group attached to a butan-2-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)butan-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and pyridine-4-carboxaldehyde.

    Formation of Intermediate: The aldehydes are subjected to a condensation reaction with butan-2-amine under acidic or basic conditions to form the corresponding imine intermediates.

    Reduction: The imine intermediates are then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the final amine product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Condensation: Utilizing continuous flow reactors to perform the condensation reaction efficiently.

    Catalytic Reduction: Employing catalytic hydrogenation for the reduction step to enhance yield and selectivity.

    Purification: Implementing chromatographic techniques or crystallization for the purification of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)butan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Further reduction can be achieved using strong reducing agents to modify the amine group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)butan-2-amine has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as a pharmacological agent due to its structural similarity to bioactive compounds.

    Materials Science: Used in the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: Studied for its interactions with biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)butan-2-amine involves:

    Molecular Targets: Binding to specific receptors or enzymes in biological systems.

    Pathways: Modulating signaling pathways that are crucial for cellular functions.

    Effects: Altering the activity of target proteins, leading to changes in cellular responses.

Comparison with Similar Compounds

Similar Compounds

    4-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)butan-2-amine: Similar structure with a pyridin-3-ylmethyl group instead of pyridin-4-ylmethyl.

    4-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)butan-2-amine: Similar structure with a pyridin-2-ylmethyl group instead of pyridin-4-ylmethyl.

Uniqueness

    Structural Specificity: The position of the pyridinylmethyl group (pyridin-4-ylmethyl) in 4-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)butan-2-amine confers unique chemical and biological properties.

    Reactivity: Differences in reactivity and interaction with biological targets compared to similar compounds.

Properties

IUPAC Name

4-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)butan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O/c1-14(19-13-16-9-11-18-12-10-16)3-4-15-5-7-17(20-2)8-6-15/h5-12,14,19H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIMYDXHOAZNLNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=C(C=C1)OC)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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